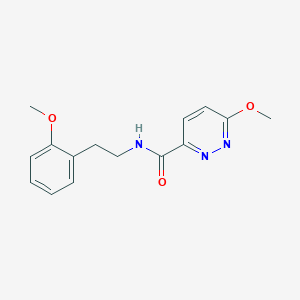
(Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as DCTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCTA is a member of the acrylonitrile family of compounds, which are widely used in the chemical industry for the production of plastics, fibers, and resins.
作用機序
The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of certain diseases.
実験室実験の利点と制限
One advantage of (Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on (Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile. One area of interest is the development of novel materials and polymers using this compound as a building block. Another area of interest is the development of new anti-cancer agents based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves the reaction of 2,3-dichlorobenzaldehyde with 4-(p-tolyl)thiazol-2-amine in the presence of a base such as potassium carbonate, followed by the addition of acrylonitrile. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
(Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields such as materials science, medicinal chemistry, and agriculture. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, this compound has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of certain weeds.
特性
IUPAC Name |
(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2S/c1-12-5-7-13(8-6-12)17-11-24-19(23-17)15(10-22)9-14-3-2-4-16(20)18(14)21/h2-9,11H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSRDOZRBLHCJE-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2902332.png)
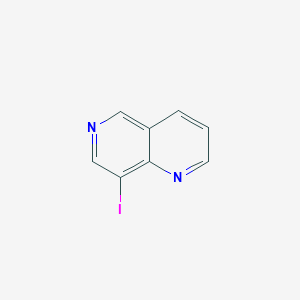
![4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2902334.png)
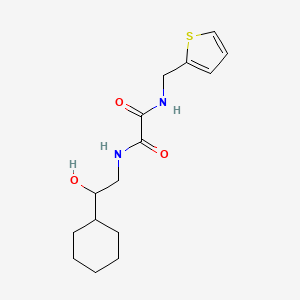
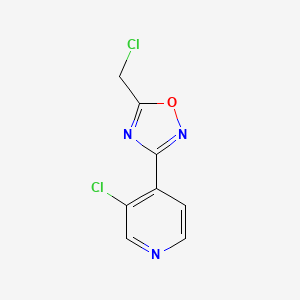
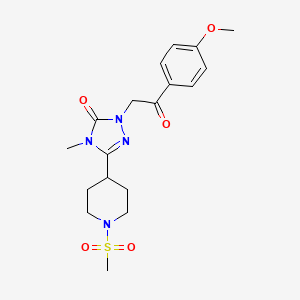
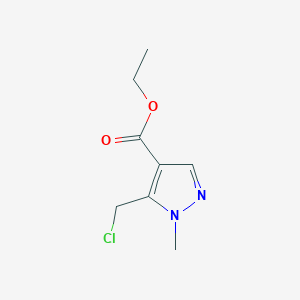
![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2902344.png)
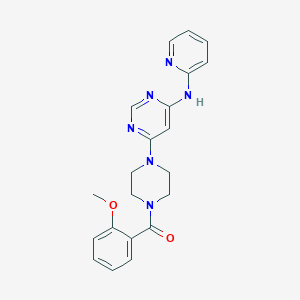
![(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2902346.png)
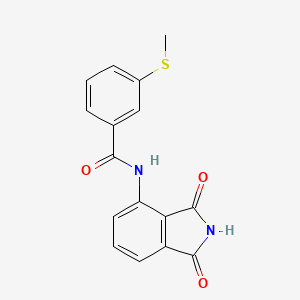
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B2902350.png)
